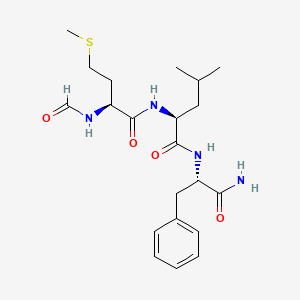
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide is a tripeptide composed of L-methionine, L-leucine, and L-phenylalanine, with a formyl group at the amino terminus. This compound is known for its role as a potent chemotactic peptide, which means it can attract immune cells like polymorphonuclear leukocytes and neutrophils . It is widely used in scientific research to study cell signaling and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, L-methionine, to a solid resin. Subsequent amino acids, L-leucine and L-phenylalanine, are added sequentially through peptide bond formation. The formyl group is introduced at the amino terminus during the final stages of synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The formyl group can be reduced to an amine group.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Amine derivatives.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide is extensively used in scientific research due to its ability to:
Induce Chemotaxis: It attracts immune cells like neutrophils, making it valuable for studying immune responses and inflammation.
Activate Immune Cells: It activates polymorphonuclear leukocytes, leading to the release of reactive oxygen species and other immune responses.
Study Cell Signaling: It is used to investigate signaling pathways involving G-protein-coupled receptors (GPCRs) and other cellular mechanisms.
Pharmacological Research: It serves as a model compound for developing new drugs targeting immune responses and inflammation.
Mechanism of Action
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide exerts its effects by binding to specific formyl peptide receptors (FPRs) on the surface of immune cells. This binding activates G-protein-coupled signaling pathways, leading to cellular responses such as chemotaxis, activation of NADPH oxidase, and release of reactive oxygen species. The compound’s ability to attract and activate immune cells is crucial for its role in studying inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
N-Formyl-L-methionine-L-leucine-L-phenylalanine: Similar structure but lacks the amide group.
N-Formyl-L-methionine-L-leucine-L-tyrosine: Similar structure but with tyrosine instead of phenylalanine.
N-Formyl-L-methionine-L-leucine-L-tryptophan: Similar structure but with tryptophan instead of phenylalanine.
Uniqueness
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide is unique due to its specific sequence and formylation, which confer high potency in inducing chemotaxis and activating immune cells. Its ability to bind to FPRs with high affinity makes it a valuable tool in immunological research .
Properties
CAS No. |
75572-61-1 |
|---|---|
Molecular Formula |
C21H32N4O4S |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C21H32N4O4S/c1-14(2)11-18(25-20(28)16(23-13-26)9-10-30-3)21(29)24-17(19(22)27)12-15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3,(H2,22,27)(H,23,26)(H,24,29)(H,25,28)/t16-,17-,18-/m0/s1 |
InChI Key |
XJIKZTRKGPDDDC-BZSNNMDCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCSC)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCSC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



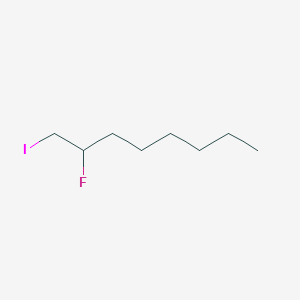
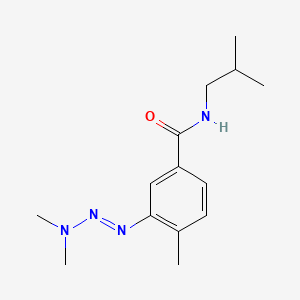
![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)

![1,1'-[(2-Ethoxyethoxy)methylene]dibenzene](/img/structure/B14447395.png)
![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
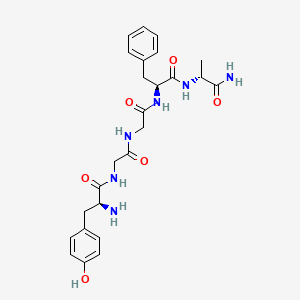
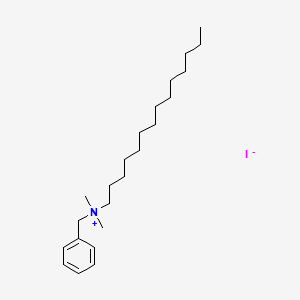
![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)
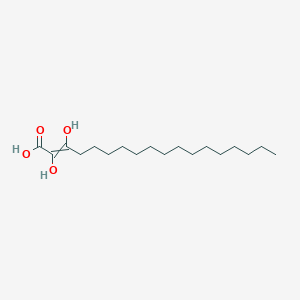
![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)

